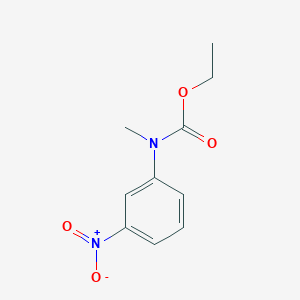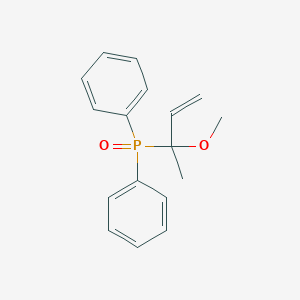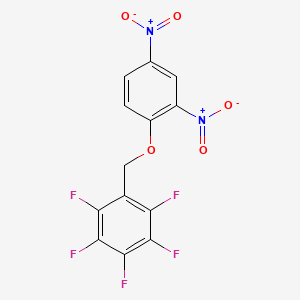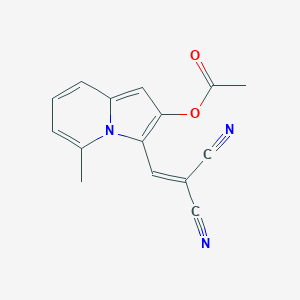![molecular formula C18H14O3 B14421355 1a,7,8,11b-Tetrahydrotetrapheno[8,9-b]oxirene-7,8-diol CAS No. 82050-45-1](/img/structure/B14421355.png)
1a,7,8,11b-Tetrahydrotetrapheno[8,9-b]oxirene-7,8-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1a,7,8,11b-Tetrahydrotetrapheno[8,9-b]oxirene-7,8-diol is a complex organic compound with the molecular formula C18H14O3 This compound is characterized by its unique tetrahydrotetrapheno structure, which includes an oxirene ring and two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1a,7,8,11b-Tetrahydrotetrapheno[8,9-b]oxirene-7,8-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the oxirene ring and the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1a,7,8,11b-Tetrahydrotetrapheno[8,9-b]oxirene-7,8-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroxy derivatives.
Applications De Recherche Scientifique
1a,7,8,11b-Tetrahydrotetrapheno[8,9-b]oxirene-7,8-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Industry: Used in the development of advanced materials and as a precursor in the synthesis of polymers.
Mécanisme D'action
The mechanism of action of 1a,7,8,11b-Tetrahydrotetrapheno[8,9-b]oxirene-7,8-diol involves its interaction with specific molecular targets. The oxirene ring and hydroxyl groups play a crucial role in its reactivity and binding to enzymes or receptors. The pathways involved often include oxidative stress responses and signal transduction mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
8,9-Epoxyacorenon-B: Another compound with an oxirene ring, but with different substituents and properties.
1a,11b-Dihydrotetrapheno[5,6-b]oxirene: Similar structure but lacks the hydroxyl groups present in 1a,7,8,11b-Tetrahydrotetrapheno[8,9-b]oxirene-7,8-diol.
Uniqueness
This compound is unique due to its specific arrangement of the oxirene ring and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research and industrial applications.
Propriétés
| 82050-45-1 | |
Formule moléculaire |
C18H14O3 |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
5-oxapentacyclo[9.8.0.03,9.04,6.012,17]nonadeca-1,3(9),7,10,12(17),13,18-heptaene-15,16-diol |
InChI |
InChI=1S/C18H14O3/c19-15-5-4-11-12(17(15)20)3-1-9-8-14-10(7-13(9)11)2-6-16-18(14)21-16/h1-8,15-20H |
Clé InChI |
ZXUZRBTXSKOEAI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC3=CC4=C(C=CC5C4O5)C=C32)C(C1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


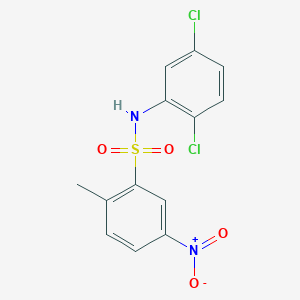

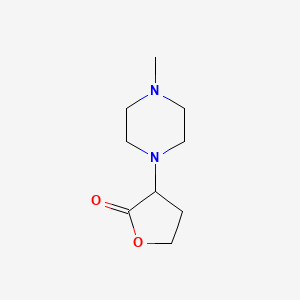
![1-{[(Trimethylsilyl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14421291.png)
